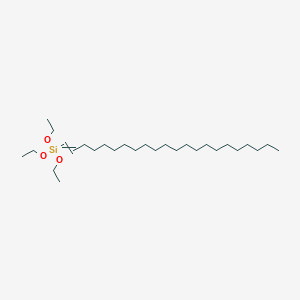
(Docos-1-en-1-yl)(triethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docosenyltriethoxysilane: is an organosilicon compound with the molecular formula C29H60O3Si. It is known for its ability to form self-assembled monolayers that can be modified to hydroxyls. This compound is widely used as a silane coupling agent, which helps in forming durable bonds between organic and inorganic materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Docosenyltriethoxysilane is typically synthesized by reacting dodecenyltriethoxysilane with tetradecenyl bromide. The specific synthesis steps can be fine-tuned and optimized as needed .
Industrial Production Methods: Industrial production of docosenyltriethoxysilane involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process often includes purification steps such as distillation and recrystallization to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Docosenyltriethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. It can react with water and moisture in the air, liberating ethanol .
Common Reagents and Conditions:
Hydrolysis: In the presence of water, docosenyltriethoxysilane hydrolyzes to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Polymerization: Under specific conditions, docosenyltriethoxysilane can polymerize to form complex siloxane structures.
Major Products Formed:
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane bonds.
Polymerization: Complex siloxane structures.
Wissenschaftliche Forschungsanwendungen
Docosenyltriethoxysilane has a wide range of applications in scientific research, including:
Wirkmechanismus
Docosenyltriethoxysilane exerts its effects by forming self-assembled monolayers on surfaces. The hydrolyzable group in the compound forms stable condensation products with siliceous surfaces and other oxides such as those of aluminum, zirconium, tin, titanium, and nickel. The organofunctional group alters the wetting or adhesion characteristics of the substrate, catalyzes chemical transformations at the heterogeneous interface, orders the interfacial region, or modifies its partition characteristics .
Vergleich Mit ähnlichen Verbindungen
- Dodecyltriethoxysilane
- Hexyltriethoxysilane
- Octadecyltrimethoxysilane
- Triethoxyoctylsilane
- Decyltrimethoxysilane
Comparison: Docosenyltriethoxysilane is unique due to its long-chain structure, which provides enhanced adhesion properties compared to shorter-chain silanes like hexyltriethoxysilane. Its ability to form self-assembled monolayers and modify surfaces to hydroxyls makes it particularly useful in applications requiring strong and durable bonds between organic and inorganic materials .
Eigenschaften
CAS-Nummer |
330457-44-8 |
|---|---|
Molekularformel |
C28H58O3Si |
Molekulargewicht |
470.8 g/mol |
IUPAC-Name |
docos-1-enyl(triethoxy)silane |
InChI |
InChI=1S/C28H58O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-32(29-6-2,30-7-3)31-8-4/h27-28H,5-26H2,1-4H3 |
InChI-Schlüssel |
KGRLFXUFXPWRDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCC=C[Si](OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



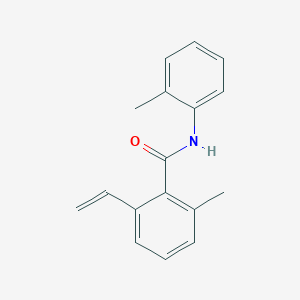
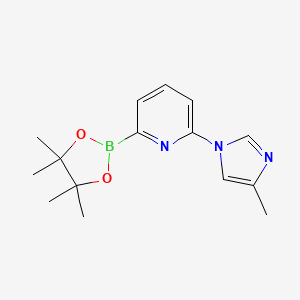
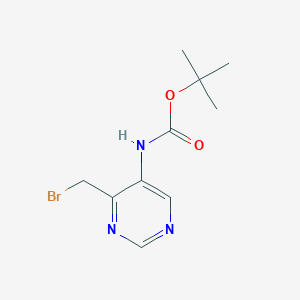

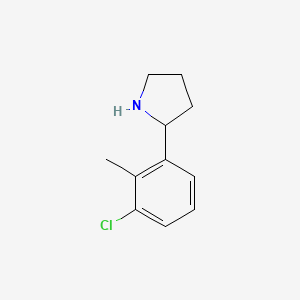
![N-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;chloride](/img/structure/B13975279.png)
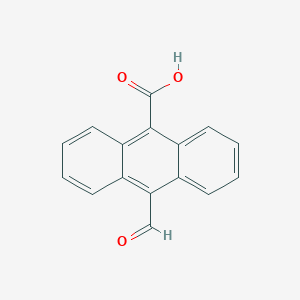
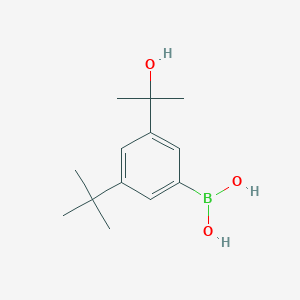
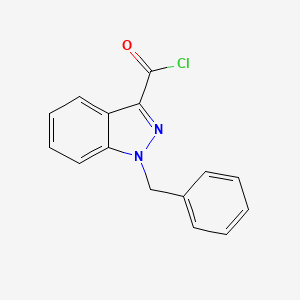
![6-(2-Aminopropanoyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13975299.png)

![B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid](/img/structure/B13975307.png)

